Evidence 1: Validated Precursor for Optimized H4 Receptor Antagonist Pharmacokinetics
This compound is the direct precursor to a class of indolecarboxamides that demonstrated significantly improved metabolic stability over the benchmark H4R antagonist JNJ7777120 (1). While compound 1 suffers from a short half-life in rodents due to low microsomal stability, new analogs (e.g., compounds 51, 52, and 55) derived from this scaffold showed a significantly increased half-life in mouse liver microsomes [1].
| Evidence Dimension | Metabolic stability (half-life in mouse liver microsomes) |
|---|---|
| Target Compound Data | Significantly increased half-life for compounds 51, 52, and 55 (quantitative values not specified in abstract) |
| Comparator Or Baseline | JNJ7777120 (compound 1), which has a short half-life in rodents |
| Quantified Difference | Significantly increased half-life (qualitative statement) |
| Conditions | In vitro mouse liver microsome assay |
Why This Matters
Procuring this specific ester ensures entry into a validated SAR space where downstream modifications are known to overcome a critical pharmacokinetic liability of the parent scaffold, accelerating lead optimization.
- [1] Engelhardt, H., de Esch, I. J., Kuhn, D., Smits, R. A., Zuiderveld, O. P., Dobler, J., ... & Leurs, R. (2012). Detailed structure-activity relationship of indolecarboxamides as H4 receptor ligands. European Journal of Medicinal Chemistry, 54, 660-668. View Source
